molecular formula C8H10ClNO B8724479 1-(6-Chloropyridin-2-yl)propan-1-ol

1-(6-Chloropyridin-2-yl)propan-1-ol

Cat. No.: B8724479
M. Wt: 171.62 g/mol
InChI Key: VQPBJJFIHXBHRN-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)propan-1-ol is a pyridine derivative featuring a hydroxyl-terminated propanol chain attached to the 2-position of a chlorinated pyridine ring (Cl at the 6-position). This structure combines the aromaticity and electron-withdrawing effects of the chloropyridine moiety with the hydrophilicity of the alcohol group. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where the chlorine atom enhances stability and influences reactivity in cross-coupling reactions. The stereoelectronic properties of the pyridine ring and the hydroxyl group may also dictate solubility and interaction with biological targets.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H10ClNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5,7,11H,2H2,1H3

InChI Key

VQPBJJFIHXBHRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

Table 1: Key Properties of 1-(6-Chloropyridin-2-yl)propan-1-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Notable Applications
This compound C₈H₁₀ClNO 171.62 (calculated) 6-Cl pyridine, primary alcohol N/A Hypothesized synthesis intermediate
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ 193.20 (calculated) 5,6-dimethoxy pyridine, propargyl alcohol N/A Organic synthesis intermediate
1-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride C₈H₁₈ClNO 203.12 Chiral pyrrolidine, hydrochloride salt EN300-6501577 Pharmaceutical building block
Propan-1-ol C₃H₈O 60.10 Simple primary alcohol 71-23-8 Solvent in material science

Structural and Electronic Differences

  • Chloropyridine vs. Dimethoxypyridine : The chlorine atom in this compound is electron-withdrawing, reducing pyridine ring electron density compared to the electron-donating methoxy groups in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. This difference impacts reactivity in electrophilic substitutions or metal-catalyzed reactions .
  • Pyridine vs. Pyrrolidine : The saturated pyrrolidine ring in 1-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride lacks aromaticity, increasing basicity and enabling salt formation (enhanced water solubility) .
  • Propanol vs.

Physical and Chemical Properties

  • Molecular Weight : The hydrochloride salt of the pyrrolidine derivative has the highest molecular weight (203.12 g/mol) due to the ionic component, while propan-1-ol is the lightest (60.10 g/mol) .
  • Solubility : The hydrochloride salt’s ionic nature improves water solubility, whereas the chloropyridine derivative’s lipophilicity may favor organic solvents. Propan-1-ol’s simplicity grants miscibility with polar solvents .
  • Thermal Stability : Aromatic chloropyridine derivatives typically exhibit higher thermal stability than aliphatic pyrrolidine analogues.

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